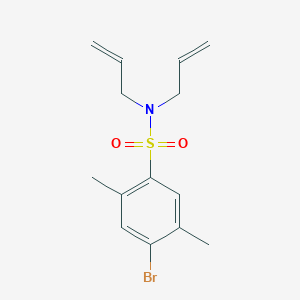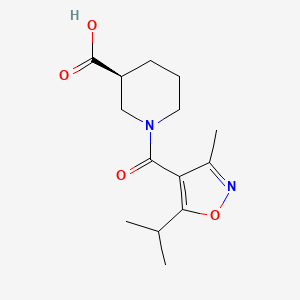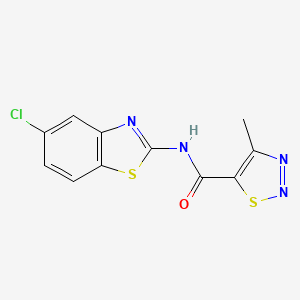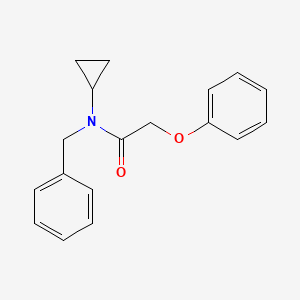![molecular formula C11H12N8O B7547197 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide, also known as EPAC or ESI-09, is a small molecule inhibitor that targets exchange protein activated by cyclic AMP (EPAC). EPAC is a signaling protein that plays a crucial role in various physiological processes, including insulin secretion, cardiovascular function, and neuronal development. The inhibition of EPAC by EPAC inhibitors such as ESI-09 has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
ESI-09 binds to the catalytic site of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and inhibits its activity. This compound is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Rap1 and Rap2. Inhibition of this compound by ESI-09 prevents the activation of Rap1 and Rap2, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including:
1. Modulation of insulin secretion: Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion from pancreatic beta cells.
2. Regulation of blood pressure: Inhibition of this compound by ESI-09 has been shown to lower blood pressure in hypertensive animal models.
3. Anti-inflammatory effects: ESI-09 has been shown to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. Specificity: ESI-09 is a specific inhibitor of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and does not affect other signaling pathways.
2. Potency: ESI-09 has a high potency and can be used at low concentrations.
3. Availability: ESI-09 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of ESI-09 for lab experiments include:
1. Solubility: ESI-09 has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Stability: ESI-09 is not stable in some solvents and can degrade over time.
3. Off-target effects: Although ESI-09 is a specific inhibitor of this compound, it can have off-target effects in some experiments.
Direcciones Futuras
There are several future directions for the research on ESI-09 and its potential therapeutic applications. Some of the notable future directions include:
1. Development of more potent and specific 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors.
2. Investigation of the role of this compound in various diseases and physiological processes.
3. Clinical trials to evaluate the safety and efficacy of this compound inhibitors in humans.
4. Development of targeted drug delivery systems for this compound inhibitors to improve their efficacy and reduce side effects.
5. Investigation of the potential use of this compound inhibitors in combination with other drugs for synergistic effects.
Conclusion:
ESI-09 is a small molecule inhibitor that targets this compound and has potential therapeutic applications in various diseases. The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cardiovascular diseases, and cancer. The inhibition of this compound by ESI-09 has been shown to have various biochemical and physiological effects, including modulation of insulin secretion, regulation of blood pressure, and anti-inflammatory effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound inhibitors.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis of ESI-09 include 4-amino-1H-pyrazolo[3,4-d]pyrimidine, ethyl 4-bromopyrazole-3-carboxylate, and 1-bromo-2-chloroethane. The reaction involves the coupling of these starting materials using various reagents and solvents, followed by purification using chromatography techniques.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of ESI-09 include:
1. Diabetes: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide plays a crucial role in insulin secretion from pancreatic beta cells. Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion and improve glucose tolerance in diabetic animal models.
2. Cardiovascular diseases: this compound is involved in various cardiovascular functions, including regulation of blood pressure, cardiac hypertrophy, and angiogenesis. ESI-09 has been shown to have potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
3. Cancer: this compound is involved in various cellular processes, including cell proliferation, migration, and invasion. Inhibition of this compound by ESI-09 has been shown to have anti-cancer effects in various cancer cell lines.
Propiedades
IUPAC Name |
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-2-19-4-7(8(18-19)9(12)20)16-10-6-3-15-17-11(6)14-5-13-10/h3-5H,2H2,1H3,(H2,12,20)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTKJKRPWXVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)


![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)

![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)